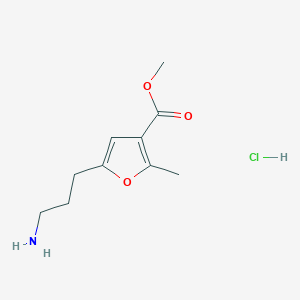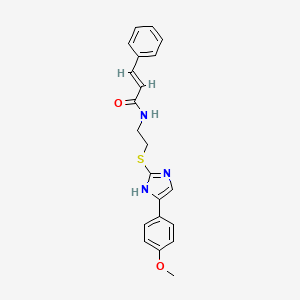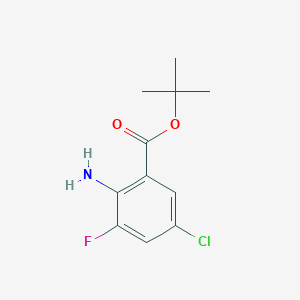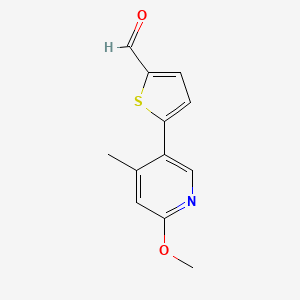![molecular formula C25H24ClN3O4 B2936454 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide CAS No. 899785-81-0](/img/no-structure.png)
5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pesticide Interaction and Residue Formation
Compounds with structural similarities to the one have been involved in studies related to pesticide interactions. For instance, the interaction between certain herbicides has been shown to lead to the formation of unexpected residues in the soil, highlighting the complex chemical behavior of these compounds in environmental contexts (Bartha, 1969).
Chemical Reactions and Derivative Formation
Research has also explored the reactivity of structurally related compounds, leading to various derivative formations. For example, the ring-opening reaction of certain dioxane derivatives with cyclic secondary amines has provided insights into the synthesis of new chemical entities, showcasing the versatility of these compounds in synthetic chemistry (Šafár̆ et al., 2000).
Antimicrobial Activities
Some quinazoline and triazole derivatives have been synthesized and tested for their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents. This research underlines the importance of structural features in modulating biological activities (Bektaş et al., 2007).
Antihypertensive Activity
Quinazoline derivatives have also been investigated for their antihypertensive activity, with certain compounds showing effectiveness in reducing blood pressure in animal models. This suggests potential therapeutic applications for cardiovascular diseases (Sekiya et al., 1983).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with anthranilic acid to form 4-chlorobenzylanthranilic acid. This intermediate is then cyclized with acetic anhydride to form 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanoic acid. The final compound is obtained by coupling this intermediate with 2-furylmethylamine in the presence of a coupling agent such as EDCI or DCC.", "Starting Materials": [ "4-chlorobenzaldehyde", "anthranilic acid", "acetic anhydride", "2-furylmethylamine", "EDCI or DCC" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with anthranilic acid in the presence of a catalyst such as HCl or H2SO4 to form 4-chlorobenzylanthranilic acid.", "Step 2: Cyclization of 4-chlorobenzylanthranilic acid with acetic anhydride in the presence of a catalyst such as pyridine to form 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanoic acid.", "Step 3: Coupling of 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanoic acid with 2-furylmethylamine in the presence of a coupling agent such as EDCI or DCC to form the final compound, 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide." ] } | |
Numéro CAS |
899785-81-0 |
Formule moléculaire |
C25H24ClN3O4 |
Poids moléculaire |
465.93 |
Nom IUPAC |
5-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C25H24ClN3O4/c26-19-12-10-18(11-13-19)17-29-22-8-2-1-7-21(22)24(31)28(25(29)32)14-4-3-9-23(30)27-16-20-6-5-15-33-20/h1-2,5-8,10-13,15H,3-4,9,14,16-17H2,(H,27,30) |
Clé InChI |
MFRMHZOSOVEAOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CCCCC(=O)NCC4=CC=CO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2936375.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzamide](/img/structure/B2936377.png)
![3,5-dimethyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2936379.png)
![ethyl 2-[(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2936380.png)
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2936382.png)



![N-(1-cyanocycloheptyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2936388.png)

![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2936391.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-3-yl]methanamine](/img/structure/B2936394.png)
